2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid
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Overview
Description
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can be achieved through several synthetic routes The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromo-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with a bromine atom instead of fluorine.
2-(3-Iodo-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid makes it unique compared to its halogenated analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their high electronegativity and small size.
Properties
Molecular Formula |
C6H3FO4 |
---|---|
Molecular Weight |
158.08 g/mol |
IUPAC Name |
(2E)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3FO4/c7-3-1-6(10)11-4(3)2-5(8)9/h1-2H,(H,8,9)/b4-2+ |
InChI Key |
FFFSTNSWQYFZRE-DUXPYHPUSA-N |
Isomeric SMILES |
C1=C(/C(=C\C(=O)O)/OC1=O)F |
Canonical SMILES |
C1=C(C(=CC(=O)O)OC1=O)F |
Origin of Product |
United States |
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